5-amino-3H-1,3,4-thiadiazole-2-thione;4-pyridin-4-ylpyridine
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Overview
Description
5-amino-3H-1,3,4-thiadiazole-2-thione;4-pyridin-4-ylpyridine is a heterocyclic compound that contains both a thiadiazole and a pyridine ring The thiadiazole ring is known for its diverse biological activities, while the pyridine ring is a common structural motif in many pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3H-1,3,4-thiadiazole-2-thione typically involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated by filtration and recrystallization .
For the synthesis of 4-pyridin-4-ylpyridine, a common method involves the coupling of two pyridine rings through a palladium-catalyzed cross-coupling reaction. This reaction often uses reagents such as palladium acetate and triphenylphosphine, with a base like potassium carbonate, in a suitable solvent such as dimethylformamide .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-amino-3H-1,3,4-thiadiazole-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .
Scientific Research Applications
5-amino-3H-1,3,4-thiadiazole-2-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-amino-3H-1,3,4-thiadiazole-2-thione involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer treatment, it may induce apoptosis in cancer cells by interacting with specific proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: Similar structure but lacks the pyridine ring.
5-amino-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with similar biological activities.
Uniqueness
The presence of both the thiadiazole and pyridine rings in 5-amino-3H-1,3,4-thiadiazole-2-thione;4-pyridin-4-ylpyridine makes it unique.
Properties
CAS No. |
870641-33-1 |
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Molecular Formula |
C14H14N8S4 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
5-amino-3H-1,3,4-thiadiazole-2-thione;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.2C2H3N3S2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*3-1-4-5-2(6)7-1/h1-8H;2*(H2,3,4)(H,5,6) |
InChI Key |
FJFYASOLBMHSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2.C1(=NNC(=S)S1)N.C1(=NNC(=S)S1)N |
Origin of Product |
United States |
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